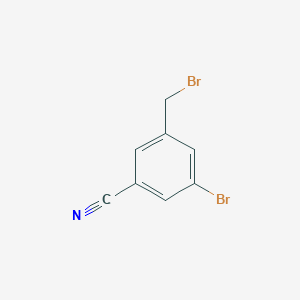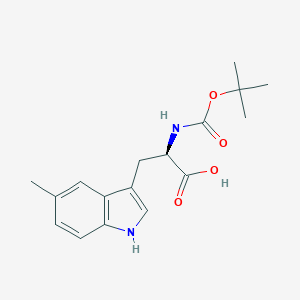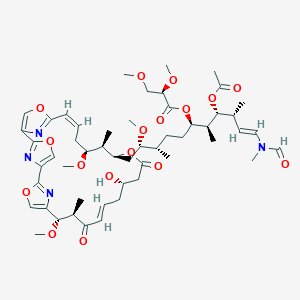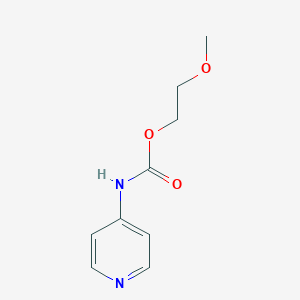
2-Methoxyethyl 4-pyridinylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 4-pyridinylcarbamate, also known as Metolcarb, is a carbamate insecticide used to control pests in agriculture. It was first introduced in 1974 by the Bayer Corporation and has since been used worldwide. Metolcarb is effective against a wide range of pests, including aphids, thrips, and whiteflies, making it a valuable tool for farmers.
Mécanisme D'action
2-Methoxyethyl 4-pyridinylcarbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects. This causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death of the insect.
Effets Biochimiques Et Physiologiques
2-Methoxyethyl 4-pyridinylcarbamate has been shown to have a low toxicity to mammals, including humans. However, it can cause irritation to the skin and eyes, and inhalation of the pesticide can cause respiratory distress. Additionally, 2-Methoxyethyl 4-pyridinylcarbamate can have an impact on the environment, as it can persist in soil and water and potentially harm non-target organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxyethyl 4-pyridinylcarbamate is a valuable tool for laboratory experiments due to its efficacy against a wide range of pests. However, researchers should be aware of the potential impact of the pesticide on non-target organisms and take appropriate precautions to minimize any adverse effects.
Orientations Futures
There are several potential future directions for research on 2-Methoxyethyl 4-pyridinylcarbamate. One area of interest is the development of new formulations that are more effective and have a lower impact on the environment. Additionally, researchers could investigate the potential for using 2-Methoxyethyl 4-pyridinylcarbamate in combination with other pesticides to improve efficacy and reduce the risk of resistance. Finally, there is a need for further research on the potential impact of 2-Methoxyethyl 4-pyridinylcarbamate on non-target organisms and the environment.
Méthodes De Synthèse
2-Methoxyethyl 4-pyridinylcarbamate is synthesized by reacting 4-pyridinyl isocyanate with 2-methoxyethyl alcohol in the presence of a base catalyst. The resulting product is then purified and formulated into a pesticide.
Applications De Recherche Scientifique
2-Methoxyethyl 4-pyridinylcarbamate has been extensively studied for its efficacy against various pests. It has been shown to be highly effective against aphids, thrips, and whiteflies, which are major pests in many crops. Additionally, 2-Methoxyethyl 4-pyridinylcarbamate has been shown to have a low toxicity to non-target organisms, making it a safer alternative to other insecticides.
Propriétés
Numéro CAS |
117652-48-9 |
|---|---|
Nom du produit |
2-Methoxyethyl 4-pyridinylcarbamate |
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
2-methoxyethyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-7-14-9(12)11-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,10,11,12) |
Clé InChI |
DWWFNUDBJXRGSZ-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NC1=CC=NC=C1 |
SMILES canonique |
COCCOC(=O)NC1=CC=NC=C1 |
Synonymes |
Carbamic acid, 4-pyridinyl-, 2-methoxyethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




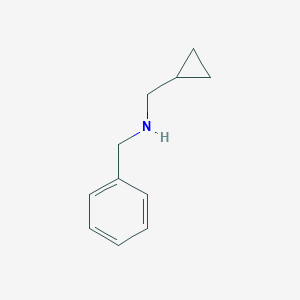



![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)

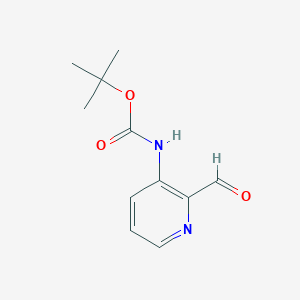
![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)
